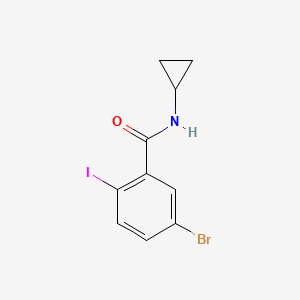

5-bromo-N-cyclopropyl-2-iodobenzamide

Descripción general

Descripción

5-bromo-N-cyclopropyl-2-iodobenzamide is a chemical compound with the molecular formula C10H9BrINO and a molecular weight of 365.99 g/mol. It is used in the development of iodine, bromine, boric acid, and OLED intermediate chemicals .

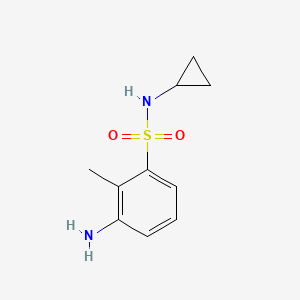

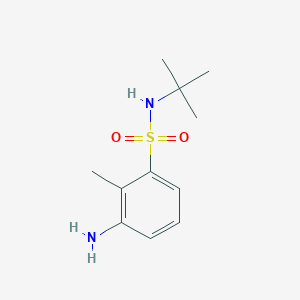

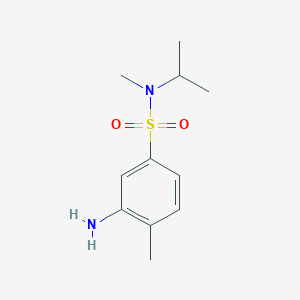

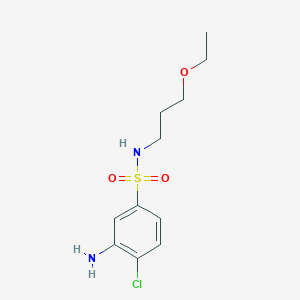

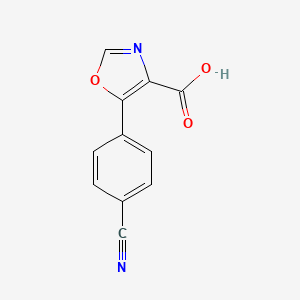

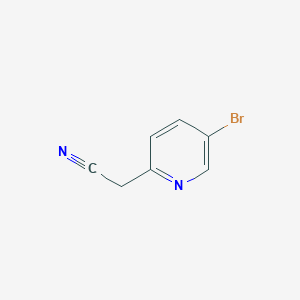

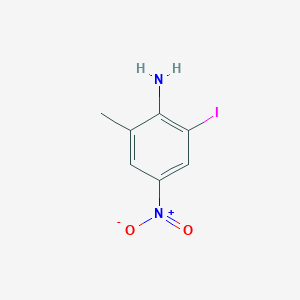

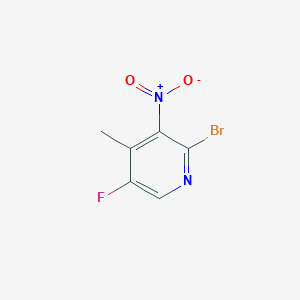

Molecular Structure Analysis

The molecular structure of 5-bromo-N-cyclopropyl-2-iodobenzamide consists of a benzamide core with iodine and bromine substituents, as well as a cyclopropyl group .Physical And Chemical Properties Analysis

5-bromo-N-cyclopropyl-2-iodobenzamide is a solid at room temperature .Aplicaciones Científicas De Investigación

DNA Replication Detection

One study produced monoclonal antibodies specific to 5-bromodeoxyuridine, applied in detecting low levels of DNA replication. This method allows for the easy and rapid detection of DNA synthesis in cultured cells exposed to bromodeoxyuridine, hinting at the potential for similar compounds to be used in cellular replication studies (Gratzner, 1982).

Gene-Directed Enzyme Prodrug Therapy (GDEPT)

Research into mustard prodrugs activated by Escherichia coli nitroreductase for GDEPT evaluated nitrogen mustard analogues derived from 5-(aziridin-1-yl)-2,4-dinitrobenzamide. These compounds, including variations with bromo and iodo leaving groups, demonstrated significant improvements in potency and efficacy for GDEPT, showcasing the critical role of halogenated compounds in therapeutic applications (Friedlos et al., 1997).

Carbonic Anhydrase Inhibition

A study on cyclopropylcarboxylic acids and esters incorporating bromophenol moieties investigated their inhibitory effects on carbonic anhydrase enzymes. These compounds showed excellent inhibition effects, suggesting the potential use of brominated and cyclopropyl-containing compounds in designing enzyme inhibitors (Boztaş et al., 2015).

Drug Design Beyond Rule of 5

An analysis of AbbVie's drugs and compound collection offered insights into the drug design challenges in "beyond rule of 5" chemical space, including the oral pharmacokinetics of compounds with challenging physicochemical properties. This research underscores the importance of halogenated compounds in developing therapeutic agents for diseases with unmet medical needs (DeGoey et al., 2017).

Crystal Engineering

A study on crystal engineering utilizing hydrogen and halogen bonds demonstrated the formation of molecular tapes and complex structures in crystals of 4-nitrobenzoic acid·4-iodopyridine and related compounds. This research highlights the utility of halogenated compounds in crystal design for pharmaceutical applications (Saha et al., 2005).

Safety and Hazards

Propiedades

IUPAC Name |

5-bromo-N-cyclopropyl-2-iodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrINO/c11-6-1-4-9(12)8(5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKAAWGMGIKDZEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(C=CC(=C2)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-cyclopropyl-2-iodobenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-[2-(pyridin-2-yl)ethyl]pyridin-2-amine](/img/structure/B1517292.png)